1-(2,3-dimethoxyphenyl)-3-[(thiophen-3-yl)methyl]urea
Description
1-(2,3-Dimethoxyphenyl)-3-[(thiophen-3-yl)methyl]urea is a urea derivative characterized by a 2,3-dimethoxyphenyl group and a thiophen-3-ylmethyl substituent. The urea core (-NHCONH-) serves as a hydrogen-bond donor/acceptor, while the aromatic and heteroaromatic moieties contribute to π-π stacking and hydrophobic interactions.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(thiophen-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-18-12-5-3-4-11(13(12)19-2)16-14(17)15-8-10-6-7-20-9-10/h3-7,9H,8H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDTVAWCINYLJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethoxyphenyl)-3-[(thiophen-3-yl)methyl]urea typically involves the reaction of 2,3-dimethoxyaniline with thiophen-3-ylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethoxyphenyl)-3-[(thiophen-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl and thiophene rings.
Reduction: Amines derived from the reduction of the urea group.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
1-(2,3-dimethoxyphenyl)-3-[(thiophen-3-yl)methyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxyphenyl)-3-[(thiophen-3-yl)methyl]urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Key Substituents
1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopentyl]methyl}urea ()
- Key Differences: Replaces the 2,3-dimethoxyphenyl group with a phenoxyethyl chain. Incorporates a cyclopentyl ring fused to the thiophen-3-ylmethyl group.
- Impact: The phenoxyethyl group enhances hydrophobicity compared to the dimethoxyphenyl group.
- Molecular Formula : C₁₉H₂₄N₂O₂S (MW: 344.47 g/mol) .
1-[(3,4-Dimethoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea ()
- Key Differences :
- 3,4-Dimethoxyphenyl substituent vs. 2,3-dimethoxyphenyl in the target compound.
- Cyclopropyl ring instead of a direct thiophen-3-ylmethyl linkage.
- Impact :
- The 3,4-dimethoxy configuration alters electronic effects (meta vs. ortho substitution).
- The cyclopropyl group may increase strain and reactivity.
- Molecular Formula : C₁₈H₂₂N₂O₃S (MW: 346.44 g/mol) .
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea ()
- Key Differences :
- Chloro-trifluoromethylphenyl group replaces the dimethoxyphenyl.
- Hydroxyphenyl substituent instead of thiophen-3-ylmethyl.
- The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity.
- Synthesis: Prepared via carbamate intermediate reaction with 4-aminophenol .
Physicochemical Properties
Melting Points and Stability
- Analogs with thiophene substituents (e.g., 6g in ) exhibit melting points of 235–237°C, suggesting that thiophene-containing ureas generally exhibit high thermal stability .
- Compounds with trifluoromethyl groups (e.g., 7n in ) often show lower solubility in polar solvents due to increased hydrophobicity .
Solubility and LogP
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Substituent Effects on Reactivity
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-[(thiophen-3-yl)methyl]urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical formula for this compound is . Its structure comprises a thiophenyl group linked to a urea moiety and a dimethoxy-substituted phenyl ring, contributing to its unique biological properties.
Anticancer Properties
Several studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Line Studies : Research on structurally related thioureas has shown promising results against various cancer cell lines, including colon carcinoma (HCT-15) and Jurkat cells. These compounds often demonstrate IC50 values comparable to standard chemotherapeutics like doxorubicin, suggesting substantial cytotoxic potential .
The proposed mechanisms by which these compounds exert their anticancer effects include:
- Inhibition of Bcl-2 : Compounds have shown the ability to inhibit anti-apoptotic proteins such as Bcl-2, promoting apoptosis in cancer cells .
- Interference with Cell Cycle : Some studies suggest that these compounds can induce cell cycle arrest at the G1/S phase, leading to reduced proliferation of cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substitution on the Phenyl Ring : The presence of electron-donating groups (e.g., methoxy) enhances activity by increasing electron density on the aromatic system, facilitating interactions with biological targets.
- Thiophenyl Group : The thiophenyl moiety contributes to hydrophobic interactions with cell membranes and may enhance binding affinity to target proteins involved in cancer progression .
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiourea derivatives where one compound demonstrated significant cytotoxicity against multiple cancer cell lines. The study highlighted that modifications in the thiophenyl and phenolic components could lead to enhanced potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
